2-丙基-1,3-苯并恶唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

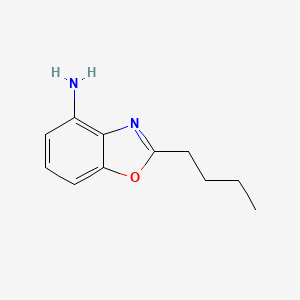

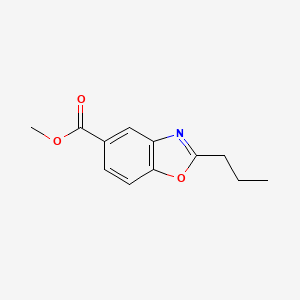

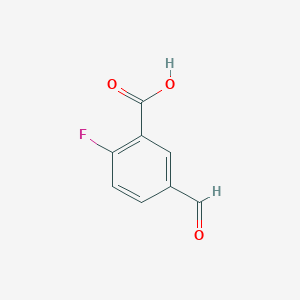

“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“Methyl 2-propyl-1,3-benzoxazole-5-carboxylate” has a melting point of 48 - 50°C . It is typically stored at room temperature .科学研究应用

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate: A Comprehensive Analysis of Scientific Research Applications:

Medicinal Chemistry: Antiviral Agents

Benzoxazole derivatives have been identified as promising agents for treating viral infections, particularly hepatitis C. The structural similarity of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate suggests potential utility in this area, warranting further investigation into its antiviral properties .

Pharmacology: Enzyme Inhibition

Compounds like Methyl 2-propyl-1,3-benzoxazole-5-carboxylate have been evaluated for their ability to inhibit enzymes such as Glutaminyl Cyclase, which is implicated in several neurological disorders. This application could lead to the development of new treatments for diseases like Alzheimer’s .

Oncology: Anticancer Activity

Benzoxazoles have shown cytotoxic effects against various cancer cell lines. Given the structural features of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate, it may serve as a lead compound for developing new anticancer drugs .

Biochemistry: HIV Research

Derivatives of benzoxazole have been used in the synthesis of inhibitors targeting HIV-reverse transcriptase. Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could potentially contribute to this field by serving as a precursor or intermediate in drug synthesis .

Microbiology: Antimicrobial Agents

Some benzoxazole derivatives exhibit potent antimicrobial activity. Research into Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could explore its effectiveness against various microbial species, potentially leading to new antimicrobial agents .

Chemical Synthesis: Intermediate for Dyes and Pigments

Benzoxazoles can be used in the synthesis of dyes and pigments. Methyl 2-propyl-1,3-benzoxazole-5-carboxylate may find application as an intermediate in the production of bis-styryl dyes with specific optical properties .

Proteomics: Protein Research Tool

As a proteomics research tool, Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could be used to study protein interactions and functions, contributing to our understanding of various biological processes .

Material Science: Advanced Battery Research

In the field of advanced battery science, benzoxazoles may play a role in developing new materials for improved battery performance. Methyl 2-propyl-1,3-benzoxazole-5-carboxylate could be investigated for its potential contributions to this area .

This analysis provides a starting point for exploring the diverse applications of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate across various scientific fields. Further research is necessary to fully understand and harness its potential.

Synthesis and Biological Evaluation MilliporeSigma - 2-Methylbenzoxazole Synthesis and preliminary evaluation Santa Cruz Biotechnology - Methyl 2-propyl-1,3-benzoxazole-5-carboxylate BMC Chemistry - Benzoxazole derivatives VWR - Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

安全和危害

属性

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFXUIGLVKIJGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594762 |

Source

|

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

CAS RN |

924869-24-9 |

Source

|

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

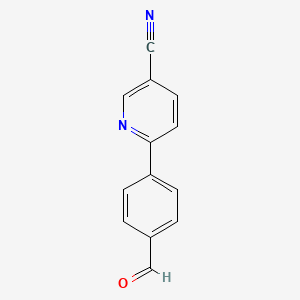

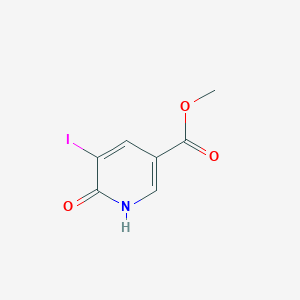

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)

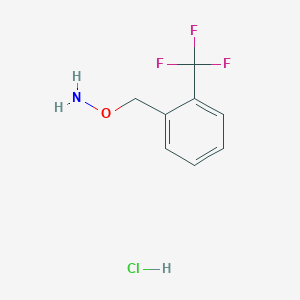

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)